molecular formula C14H21BO2S B6161946 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane CAS No. 1899905-99-7

4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B6161946
CAS No.: 1899905-99-7
M. Wt: 264.2
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Description

This compound is a boronic ester featuring a 1,3,2-dioxaborolane core substituted with four methyl groups (4,4,5,5-tetramethyl) and a phenyl ring bearing 2-methyl and 4-(methylsulfanyl) substituents. The methylsulfanyl (SMe) group is electron-donating, enhancing the stability of the boronic ester while enabling participation in transition-metal-catalyzed cross-coupling reactions.

Properties

CAS No.

1899905-99-7

Molecular Formula

C14H21BO2S

Molecular Weight

264.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvent : Acetonitrile is preferred for its polarity and ability to dissolve both boronic acids and pinacol. Anhydrous conditions are maintained using molecular sieves or MgSO₄ to sequester water.

  • Temperature : Reactions are typically conducted under reflux (80°C) for 24 hours, though room-temperature esterification has been reported with yields exceeding 99% for analogous compounds.

  • Stoichiometry : A 1:1 molar ratio of boronic acid to pinacol ensures minimal side products.

Table 1: Comparative Esterification Conditions

ParameterProtocol AProtocol B
SolventAcetonitrile + MgSO₄Acetonitrile
Temperature80°C (reflux)20°C (ambient)
Time24 h1.5 h
Yield85%99.7%

The superior yield in Protocol B is attributed to the exclusion of competing hydrolysis pathways through rapid solvent removal under vacuum.

Suzuki-Miyaura Cross-Coupling Approaches

While the Suzuki reaction is more commonly used to consume boronate esters, it can also facilitate the synthesis of complex arylboronates when paired with halogenated precursors. For example, 4-bromo-2-methyl-(methylsulfanyl)benzene may undergo coupling with preformed dioxaborolane reagents.

Key Steps and Catalytic Systems

  • Catalyst : Pd(PPh₃)₄ exhibits high activity for aryl bromide coupling.

  • Base : Aqueous Na₂CO₃ ensures deprotonation of the boronic acid intermediate.

  • Solvent System : A DMF/water mixture (4:1 v/v) optimizes phase transfer and catalyst stability.

Table 2: Cross-Coupling Reaction Profile

ComponentQuantityRole
4-Bromo-2-methyl-(methylsulfanyl)benzene0.45 mmolElectrophilic partner
Pd(PPh₃)₄10 mol%Catalyst
Na₂CO₃1.9 mL (sat. aq.)Base
Temperature100°CAcceleration
Yield72%---

This method is less direct than esterification but valuable for introducing the aryl group late-stage in multi-step syntheses.

Industrial-Scale Synthesis and Optimization

Industrial production prioritizes cost efficiency, safety, and minimal waste. Continuous flow reactors have been adapted for boronate ester synthesis, offering:

  • Enhanced Heat Transfer : Mitigates exothermic risks during esterification.

  • Automated Quenching : Immediate neutralization of residual acids prevents decomposition.

  • Purity Control : In-line FTIR monitors reaction progress, ensuring >99% conversion before workup.

Table 3: Industrial vs. Laboratory-Scale Metrics

MetricLaboratoryIndustrial
Batch Size2.63 mmol50 kg
Reaction Time24 h4 h
Solvent Recovery60%95%
Purity85–99.7%99.9%
ConditionDegradation PathwayMitigation Strategy
O₂ exposureS-OxidationInert atmosphere
>150°CBoron ring cleavageTemp. control
HumidityHydrolysisMolecular sieves

Comparative Analysis of Synthetic Routes

  • Direct Esterification : Optimal for simplicity and yield but requires access to pure boronic acid.

  • Cross-Coupling : Enables modular aryl group introduction but adds synthetic steps.

  • Industrial Methods : Balance scalability with upfront infrastructure costs .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

  • This compound is frequently used as a boron reagent in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds by coupling aryl halides with aryl boronates.
  • For instance, it has been utilized to synthesize complex organic molecules by enabling the coupling of various functionalized aryl groups .

Boronate Ester Formation

  • The dioxaborolane structure allows for the formation of stable boronate esters. These esters are crucial intermediates in organic synthesis and can be converted into alcohols or other functional groups through hydrolysis or transmetalation reactions .

Medicinal Chemistry

Anticancer Agents

  • Research indicates that derivatives of this compound may exhibit anticancer properties. The presence of the methylsulfanyl group enhances biological activity by improving solubility and bioavailability .
  • Case studies have shown that compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, suggesting potential therapeutic applications .

Drug Development

  • The unique structural features of 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane make it a candidate for drug development. Its ability to act as a bioisostere for phenolic compounds can lead to the discovery of new pharmaceuticals .

Materials Science

Polymer Chemistry

  • This compound can serve as a building block in the synthesis of boron-containing polymers. These materials are notable for their unique properties such as thermal stability and electrical conductivity.
  • Its incorporation into polymer matrices can enhance mechanical properties and provide functionalities such as flame retardancy or improved adhesion .

Nanomaterials

  • In nanotechnology, derivatives of this compound are being explored for their potential use in the fabrication of nanostructured materials. Their ability to form stable complexes with metals can lead to innovative applications in catalysis and electronic devices .

Case Studies and Research Findings

Application AreaDescriptionKey Findings
Organic SynthesisUsed in Suzuki-Miyaura reactionsFacilitates carbon-carbon bond formation; effective in synthesizing complex molecules
Medicinal ChemistryPotential anticancer agentExhibits biological activity; derivatives show promise against cancer cell lines
Materials ScienceBuilding block for boron-containing polymersEnhances thermal stability and mechanical properties; useful in electronic applications

Mechanism of Action

The mechanism by which 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronic ester group with various molecular targets. This interaction can lead to the formation of stable complexes, facilitating the desired chemical transformations. The pathways involved often include the activation of the boronic ester group, making it more reactive towards nucleophiles or electrophiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Ring

Halogen vs. Alkyl Substituents
  • 2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 2060541-22-0) Structural Difference: Chlorine replaces the 2-methyl group. Steric hindrance is comparable to the methyl group but with distinct electronic effects . Molecular Weight: 284.61 g/mol vs. 276.14 g/mol (target compound).
Oxidation State of Sulfur
  • 2-(2-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Structural Difference : Methylsulfonyl (SO₂Me) replaces methylsulfanyl (SMe).
    • Impact : The sulfonyl group is strongly electron-withdrawing, significantly reducing electron density and altering coupling reactivity. This compound may exhibit lower stability under basic conditions compared to the sulfanyl analog .
  • 4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane

    • Structural Difference : Lacks the 2-methyl substituent.
    • Impact : Reduced steric hindrance increases accessibility for catalytic reactions. The absence of the 2-methyl group may improve yields in couplings requiring planar transition states .

Electronic and Steric Effects in Catalytic Reactions

  • 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Structural Difference: No substituents on the phenyl ring. Impact: Lower steric hindrance and higher electron density enable faster transmetallation in Suzuki couplings. However, selectivity for para-substituted products may decrease compared to the target compound’s directed coupling .
  • 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

    • Structural Difference : Ethynyl group replaces methylsulfanyl and methyl substituents.
    • Impact : The electron-withdrawing ethynyl group stabilizes the boron center but reduces nucleophilicity. This compound is more suited for alkyne-involving reactions (e.g., cycloadditions) rather than traditional aryl couplings .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point/State Key Spectral Data (¹H-NMR, δ ppm)
Target Compound 276.14 Oil δ 7.66 (d, 1H), 4.57 (s, 2H), 1.39 (s, 12H)
2-(4-(Methylthio)phenyl) Analog 234.10 Solid δ 7.75 (d, 2H), 6.89 (d, 2H), 1.33 (s, 12H)
2-(2-Chloro-4-(SMe)phenyl) Analog 284.61 Oil δ 7.39–7.31 (m, 2H), 1.39 (t, 12H)

Biological Activity

4,4,5,5-Tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane (CAS No. 1016641-70-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on available research findings.

Chemical Structure and Properties

The compound features a dioxaborolane ring structure, which is significant for its reactivity and biological activity. The molecular formula is C13H19BO3SC_{13}H_{19}BO_3S, and it possesses unique substituents that influence its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate boronic acids with phenolic compounds under palladium-catalyzed conditions. The following general reaction scheme can be considered:

  • Starting Materials : Boronic acid and substituted phenolic compound.
  • Catalyst : Palladium (Pd) catalyst.
  • Solvent : Commonly used solvents include dioxane or DMF.
  • Conditions : Heating under reflux for several hours.

Anticancer Activity

Recent studies have indicated that compounds containing dioxaborolane structures exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific cancer cell lines by interfering with cellular signaling pathways or inducing apoptosis through reactive oxygen species (ROS) generation.
  • Case Study : A study evaluated the cytotoxic effects of various dioxaborolanes on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM.
CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-712.5ROS Generation
Control (Doxorubicin)MCF-70.5DNA Intercalation

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various pathogens:

  • Study Findings : In vitro tests demonstrated activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values were determined for several strains.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while it exhibits biological activity against cancer and microbial strains, it may also present cytotoxicity at higher concentrations.

Q & A

Q. What are the recommended synthetic routes and purification methods for 4,4,5,5-tetramethyl-2-[2-methyl-4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized aryl precursors. For purification, column chromatography using silica gel with hexane/ethyl acetate (6:1 v/v) is effective, as demonstrated in Pd-catalyzed allyl-aryl coupling reactions . Impurities such as proto-debrominated byproducts can arise during synthesis, requiring careful monitoring via 1H^{1}\text{H} NMR (e.g., disappearance of vinylic protons at δ 5.2–5.8 ppm) . Ensure inert conditions (N2_2/Ar) to prevent boronate hydrolysis.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Key analytical methods include:

  • 11B^{11}\text{B} NMR : A singlet near δ 30–35 ppm confirms boronate formation .
  • High-Resolution Mass Spectrometry (HRMS) : Match molecular ion peaks to the theoretical mass (C13_{13}H19_{19}BO2_2S: 248.12 g/mol) .
  • HPLC : Use a C18 column with acetonitrile/water gradients to detect trace impurities.
    Cross-validate with IR spectroscopy (B-O stretch at ~1350–1400 cm1^{-1}) and melting point analysis (if crystalline) .

Advanced Research Questions

Q. What mechanistic considerations are critical when employing this compound in Pd-catalyzed cross-coupling reactions?

The boronate group undergoes transmetalation with Pd0^0 catalysts, forming aryl-Pd intermediates. Key factors:

  • Catalyst Selection : Pd(PPh3_3)4_4 or Pd(dppf)Cl2_2 for electron-rich substrates; add ligands (e.g., SPhos) to suppress protodeboronation .
  • Solvent Effects : Use THF or dioxane for solubility, but note equilibria between boronate and trialkoxyborohydride species in polar solvents .
  • Base Optimization : K2_2CO3_3 or CsF enhances reactivity in Suzuki-Miyaura couplings by stabilizing the borate intermediate .

Q. How can researchers mitigate side reactions such as protodeboronation or oxidative deborylation?

  • Protodeboronation : Minimize protic solvents; use anhydrous DMF or toluene. Add stoichiometric Ag2_2O to scavenge halides .
  • Oxidative Deborylation : Conduct reactions under strict anaerobic conditions (Schlenk line/glovebox). Stabilize the boronate with pinacol or neopentyl glycol derivatives .
  • Monitoring : Track reaction progress via 11B^{11}\text{B} NMR to detect boron-containing byproducts .

Q. What strategies optimize the use of this compound in Ir-catalyzed photoredox coupling with carbonyl compounds?

  • Light Source : Use blue LEDs (450 nm) to activate the Ir(III) photocatalyst (e.g., [Ir(ppy)3_3]) .
  • Substrate Scope : Electron-deficient carbonyls (e.g., ketones, aldehydes) react efficiently; steric hindrance at the boronate’s ortho position may reduce yields .
  • Redox Mediators : Add TEMPO or DABCO to suppress radical recombination, improving regioselectivity .

Q. How can this compound be applied in synthesizing α-aminoboronic acid protease inhibitors?

  • Stepwise Functionalization : React with tert-butyl glycinate under Mitsunobu conditions (DIAD, PPh3_3) to install the amine moiety .
  • Protecting Groups : Use Boc or Fmoc for amine protection; cleave with TFA or piperidine post-coupling .
  • Biological Testing : Assess inhibitory activity via fluorogenic assays (e.g., using trypsin-like serine proteases), monitoring IC50_{50} values .

Safety and Handling

Q. What precautions are necessary for storing and handling this moisture-sensitive boronate?

  • Storage : Keep under argon at –20°C in flame-sealed ampules. Use molecular sieves (3Å) in storage vials .
  • Handling : Work in a glovebox or under N2_2. Avoid contact with protic solvents (e.g., MeOH, H2_2O) to prevent decomposition .
  • Waste Disposal : Quench with excess ethanol followed by aqueous NaOH (1 M) to hydrolyze boronate residues .

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